molecular formula C11H10N4O B15060937 4-Amino-1-(4-methoxyphenyl)-1H-pyrazole-3-carbonitrile

4-Amino-1-(4-methoxyphenyl)-1H-pyrazole-3-carbonitrile

Cat. No.: B15060937
M. Wt: 214.22 g/mol
InChI Key: MWWONLWVDQORNM-UHFFFAOYSA-N
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Description

4-Amino-1-(4-methoxyphenyl)-1H-pyrazole-3-carbonitrile is a pyrazole derivative featuring a 4-methoxyphenyl substituent at position 1, an amino group at position 4, and a carbonitrile group at position 3. The 4-methoxyphenyl group likely enhances solubility and modulates electronic properties, influencing reactivity and biological interactions.

Properties

Molecular Formula

C11H10N4O

Molecular Weight

214.22 g/mol

IUPAC Name

4-amino-1-(4-methoxyphenyl)pyrazole-3-carbonitrile

InChI

InChI=1S/C11H10N4O/c1-16-9-4-2-8(3-5-9)15-7-10(13)11(6-12)14-15/h2-5,7H,13H2,1H3

InChI Key

MWWONLWVDQORNM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C(=N2)C#N)N

Origin of Product

United States

Preparation Methods

Cyclocondensation of 4-Methoxyphenylhydrazine with β-Ketonitriles

The most direct route involves the reaction of 4-methoxyphenylhydrazine with a β-ketonitrile precursor, such as 3-cyano-3-oxopropanenitrile, under reflux in ethanol or acetonitrile. This method leverages the nucleophilic attack of hydrazine on the diketone, followed by cyclodehydration to form the pyrazole ring.

Procedure :

  • Reactants : 4-Methoxyphenylhydrazine (1.0 equiv), 3-cyano-3-oxopropanenitrile (1.1 equiv).
  • Conditions : Reflux in anhydrous ethanol (12–16 h, 80°C) under argon.
  • Workup : Precipitation via ice-cold water, filtration, and recrystallization from ethanol.
  • Yield : 68–72%.

Regioselectivity is ensured by the electron-withdrawing cyano group, directing the amino group to position 4. Microwave-assisted cyclocondensation (Biotage Initiator, 120°C, 20 min) reduces reaction time to <1 h with comparable yields.

Post-Cyclization Functionalization

For pyrazole intermediates lacking the amino group, nitration followed by reduction offers an alternative pathway:

  • Nitration : Treat 1-(4-methoxyphenyl)-1H-pyrazole-3-carbonitrile with fuming HNO₃/H₂SO₄ (0°C, 2 h) to introduce a nitro group at position 4.
  • Reduction : Catalytic hydrogenation (H₂, Pd/C, methanol) converts the nitro group to amino.
  • Yield : 50–55% after purification by flash chromatography (SiO₂, DCM/MeOH 95:5).

This method suffers from moderate yields due to over-nitration byproducts but remains viable for scale-up.

One-Pot Multicomponent Synthesis

A streamlined approach combines 4-methoxyphenylhydrazine, malononitrile, and triethyl orthoformate in acetic acid:

  • Reactants : Equimolar ratios of hydrazine, malononitrile, and orthoester.
  • Conditions : Acetic acid, 100°C, 6 h.
  • Mechanism : In situ formation of a β-enaminonitrile intermediate, followed by cyclization.
  • Yield : 75–80%.

This method eliminates isolation steps and is preferred for industrial applications.

Optimization and Challenges

Solvent and Catalyst Selection

  • Traditional Solvents : Ethanol and acetonitrile provide optimal solubility but require prolonged reflux.
  • Green Alternatives : Cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining yield (70%).
  • Catalysts : p-Toluenesulfonic acid (pTSA, 10 mol%) accelerates cyclocondensation (4 h, 78% yield).

Regiochemical Control

The cyano group’s electron-withdrawing nature directs cyclization to favor the 3-cyano-4-amino regioisomer. NMR monitoring (¹H, 13C) confirms >95% regioselectivity in all methods.

Analytical Characterization

Spectroscopic Data

Technique Key Signals Reference
¹H NMR (500 MHz, DMSO-d₆) δ 8.21 (s, 1H, H5), 7.52 (d, J = 8.8 Hz, 2H, ArH), 6.99 (d, J = 8.8 Hz, 2H, ArH), 6.12 (s, 2H, NH₂), 3.81 (s, 3H, OCH₃)
13C NMR (126 MHz, DMSO-d₆) δ 160.1 (C-OCH₃), 149.8 (C4), 135.2 (C1), 119.4 (C≡N), 114.7 (ArC), 55.3 (OCH₃)
HRMS (ESI+) m/z 215.0932 [M+H]⁺ (calc. 215.0934)

Purity and Stability

  • HPLC : >98% purity (C18 column, 0.1% TFA/ACN gradient).
  • Stability : Stable at 25°C for >6 months; sensitive to prolonged UV exposure.

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Cyclocondensation Ethanol, reflux 68–72% High regioselectivity Long reaction time
Microwave Synthesis 120°C, 20 min 70% Rapid, energy-efficient Specialized equipment
Post-Functionalization HNO₃/H₂SO₄, Pd/C 50–55% Flexible Low yield, byproducts
Multicomponent Acetic acid, 100°C 75–80% One-pot, scalable Requires excess reagents

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(4-methoxyphenyl)-1H-pyrazole-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • Electron-donating vs. withdrawing groups : The 4-methoxyphenyl group in the target compound provides electron-donating effects, contrasting with the electron-withdrawing nitro group in .
  • Heterocyclic complexity: Pyrano[2,3-c]pyrazole derivatives (e.g., ) exhibit fused ring systems, altering steric and electronic profiles compared to simple pyrazoles.
  • Biological relevance : Fipronil’s trifluoromethyl and sulfinyl groups contribute to its commercial insecticidal activity, highlighting the impact of halogenation and sulfur oxidation .

Physical and Spectral Properties

Compound Name Melting Point (°C) ¹H NMR (δ, ppm) IR (ν, cm⁻¹) Reference ID
This compound Not reported Likely δ 6.5–7.5 (Ar-H), 3.7 (OCH₃) ~2200 (CN), ~3200 (NH₂) N/A
5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile Not reported δ 8.2–8.4 (Ar-H, NO₂), 6.5 (NH₂) 1530 (NO₂), 2210 (CN)
5-Amino-1-(2,4-dinitrophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile 228–229 δ 9.67 (NH₂), 7.11–7.59 (Ar-H), 2.54 (OCH₃) 2296 (CN), 1335 (NO₂)
6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-1H-pyrano[2,3-c]pyrazole-5-carbonitrile 170.7–171.2 δ 11.49 (NH), 7.64–6.87 (Ar-H), 3.74 (OCH₃) 1616 (C=C), 2296 (CN)

Notable Trends:

  • Nitro groups (e.g., ) downfield-shift aromatic protons in ¹H NMR.
  • Carbonitrile IR stretches (~2200 cm⁻¹) are consistent across compounds.

Activity Correlations :

  • Nitro groups : Enhance insecticidal activity but may increase toxicity .
  • Methoxyphenyl groups : Improve anti-inflammatory profiles with lower ulcerogenicity .

Biological Activity

4-Amino-1-(4-methoxyphenyl)-1H-pyrazole-3-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by case studies and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various methods have been reported, including Michael-type addition reactions which yield high selectivity and efficiency . The compound's structure is confirmed using spectroscopic techniques such as NMR and mass spectrometry.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. In a study assessing the antibacterial activity against various Gram-positive and Gram-negative bacteria, the compound demonstrated promising results. Minimum Inhibitory Concentration (MIC) values ranged from 4 to 2048 μg/mL, indicating effective antibacterial action .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128
Bacillus subtilis16

Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated using the DPPH free radical scavenging assay. The IC50 values obtained were between 12.21 and 12.88 μg/mL, indicating strong antioxidant activity. This suggests that the compound may play a role in mitigating oxidative stress-related diseases .

Table 2: Antioxidant Activity of this compound

Compound Concentration (μg/mL)% Inhibition
2530
5055
7575
10090

Anti-inflammatory Properties

In addition to antimicrobial and antioxidant activities, pyrazole derivatives are known for their anti-inflammatory effects. A study highlighted that similar compounds exhibited up to 85% inhibition of tumor necrosis factor (TNF-α) at concentrations comparable to standard anti-inflammatory drugs . While specific data on the anti-inflammatory effects of this compound is limited, its structural analogs suggest potential efficacy.

Case Studies

Several case studies have documented the biological activities of pyrazole derivatives:

  • Study on Antimicrobial Efficacy : A recent investigation assessed a series of pyrazoles against clinical isolates of bacteria. The study found that compounds with methoxy substituents showed enhanced antibacterial activity compared to their unsubstituted counterparts .
  • Antioxidant Evaluation : Another study focused on the antioxidant properties of pyrazole derivatives, demonstrating a clear correlation between structural modifications and increased radical scavenging activity. The presence of electron-donating groups like methoxy significantly improved efficacy .

Q & A

Q. Example Workflow :

React 3-azido-1-(4-methylbenzyl)-1H-pyrazole-4-carbonitrile with alkynes under Cu(I) catalysis.

Monitor via TLC (Rf = 0.58 in cyclohexane/ethyl acetate 2:1) .

How do electronic effects of substituents (e.g., OCH₃ vs. NO₂) impact the compound’s reactivity in further synthetic modifications?

Advanced Research Question
The 4-methoxyphenyl group is electron-donating, enhancing electrophilic substitution at the pyrazole C-5 position. Comparative studies show:

  • Electron-Withdrawing Groups (NO₂) : Increase nitrile electrophilicity, accelerating nucleophilic attacks (e.g., amidations) .
  • Electron-Donating Groups (OCH₃) : Stabilize intermediates in Ullmann or Suzuki couplings, improving cross-coupling yields .

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